molecular formula C17H17FN2O4S B2879177 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 921993-67-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2879177
CAS No.: 921993-67-1
M. Wt: 364.39
InChI Key: DTMAKVPZLJNURP-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring system, a fluorobenzenesulfonamide group, and a dimethyl-substituted oxo group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMAKVPZLJNURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Controlled Divergent Synthesis

Switchable solvents enable regioselective synthesis. For instance, using 1,4-dioxane favors O-substitution, while DMSO promotes N-substitution pathways. This approach has been adapted for oxazepine derivatives, allowing selective functionalization at the 8-position.

Purification and Characterization

Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on:

  • NMR Spectroscopy : Distinct signals for the 3,3-dimethyl group (δ 1.2–1.4 ppm, singlet) and sulfonamide NH (δ 8.1 ppm, broad).
  • Mass Spectrometry : Molecular ion peak at m/z 416.5 (C₂₂H₂₈FN₂O₄S).
  • X-ray Diffraction : Confirms the E-configuration of chalcone intermediates and hydrogen-bonding networks in crystals.

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Competing O- and N-sulfonation requires careful control of base and solvent.
  • Byproduct Formation : Over-sulfonation is mitigated using stoichiometric sulfonyl chlorides and low temperatures.
  • Yield Improvement : Microwave irradiation and catalytic systems (e.g., phase-transfer catalysts) enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide
  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide stands out due to the presence of the fluorobenzenesulfonamide group. This group can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and specificity in various applications.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound notable for its potential biological activities and therapeutic applications. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}N2_2O4_4S with a molecular weight of 388.5 g/mol. The compound features a sulfonamide group attached to a tetrahydrobenzo[b][1,4]oxazepine core.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_2O4_4S
Molecular Weight388.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide group are crucial for binding to enzymes or receptors, which modulates their activity. This interaction can influence various biochemical pathways such as:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects against certain therapeutic targets.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites.

Anticancer Properties

Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated low micromolar activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential as a chemotherapeutic agent.
  • Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Oxazepine Ring : Cyclization of appropriate precursors under controlled conditions.
  • Sulfonation Reaction : Introduction of the benzenesulfonamide group through electrophilic substitution.

Case Studies

  • Study on Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers reported that the compound exhibited significant anticancer activity in vivo using mouse models with induced tumors .
  • Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against resistant bacterial strains.

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